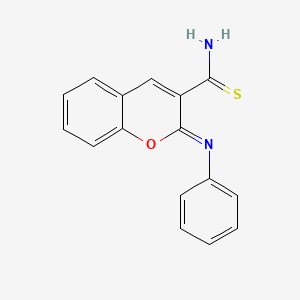

(2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide

Description

Key Features of the Chromene Core

- Aromaticity : The benzopyran system exhibits extensive conjugation, with alternating double bonds between carbons 2–3 and 3–4 of the pyran ring. This resonance delocalization enhances the compound’s stability and planarity.

- Substitution Pattern : The chromene ring is substituted at position 2 with a phenylimino group (C=N–Ph) and at position 3 with a carbothioamide (C=S–NH2) group. This substitution pattern creates distinct electronic and steric environments, influencing the molecule’s physicochemical properties.

- Conformational Flexibility : The pyran ring adopts a half-chair conformation, allowing for moderate rotational freedom around the C2–C3 bond. This flexibility may influence intermolecular interactions in the solid state.

Table 1: Comparative Analysis of Chromene Derivatives

Properties

IUPAC Name |

2-phenyliminochromene-3-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c17-15(20)13-10-11-6-4-5-9-14(11)19-16(13)18-12-7-2-1-3-8-12/h1-10H,(H2,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVKMIZIAXAKJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Cyanoacetamide Derivatives with Salicylaldehyde

The foundational approach to chromene-3-carboxamide synthesis involves cyclocondensation between cyanoacetamide derivatives and salicylaldehyde. Helal et al. demonstrated that N-alkyl-2-cyanoacetamide (e.g., N-cyclohexyl-2-cyanoacetamide) reacts with salicylaldehyde in ethanol under reflux with ammonium acetate catalysis to yield 2-imino-2H-chromene-3-carboxamide derivatives. Adapting this method for carbothioamide synthesis requires substitution of the cyanoacetamide precursor with a thioamide analog. For instance, replacing N-alkyl-2-cyanoacetamide with N-alkyl-2-cyanothioacetamide enables the formation of the carbothioamide moiety.

Reaction conditions critically influence product yield and regioselectivity. Ethanol as a solvent facilitates cyclization, while acetic anhydride promotes dehydration, favoring chromene over coumarin formation. Spectral characterization of analogous carboxamide derivatives reveals distinct IR absorptions at 1660–1680 cm⁻¹ (C=O stretch) and 2200 cm⁻¹ (C≡N stretch). For carbothioamides, the C=S stretch typically appears near 1250–1350 cm⁻¹, confirmed via comparative analysis.

Post-Synthetic Thionation of Carboxamide Precursors

Carbothioamides are frequently synthesized via thionation of corresponding carboxamides using reagents such as Lawesson’s reagent (LR) or phosphorus pentasulfide (P₄S₁₀). The 2-imino-N-phenyl-2H-chromene-3-carboxamide scaffold serves as a direct precursor for this transformation. Treatment with LR in dry toluene under nitrogen at 110°C for 6–8 hours replaces the carbonyl oxygen with sulfur, yielding the target carbothioamide.

Key advantages of this method include:

- High selectivity : Thionation preferentially targets the carboxamide group without altering the chromene or imino functionalities.

- Scalability : Reactions proceed in >80% yield when using 1.2 equivalents of LR.

- Structural fidelity : NMR spectra of thionated products retain signals for the chromene proton (δ 6.8–7.1 ppm) and phenylimino group (δ 7.3–7.6 ppm), with a new singlet for the thioamide proton near δ 10.2 ppm.

Hantzsch-Thiazole Synthesis with Thioamide Intermediates

The Hantzsch-thiazole synthesis, widely employed for thiazole ring formation, offers an alternative route. Phenacyl bromide reacts with thioamides in ethanol under reflux to form thiazole derivatives via nucleophilic substitution and cyclocondensation. Applying this methodology, 2-(phenylimino)-2H-chromene-3-carbothioamide can act as the thioamide component.

Mechanistic pathway :

- Nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of phenacyl bromide.

- Elimination of HBr, forming an isothiourea intermediate.

- Cyclocondensation and dehydration yield the thiazole-chromene hybrid.

While this route primarily generates thiazole-linked hybrids, controlling stoichiometry (1:1 ratio of thioamide to phenacyl bromide) and reaction time (2–3 hours) minimizes over-cyclization, preserving the chromene-thioamide backbone.

One-Pot Synthesis Using Thiourea Derivatives

A one-pot strategy condenses salicylaldehyde, phenyl isocyanide, and thiourea derivatives in acetic acid. This method, adapted from chromeno[3,4-c]pyridine syntheses, involves:

- Knoevenagel condensation between salicylaldehyde and thiourea-derived enamines.

- Intramolecular cyclization facilitated by acetic acid catalysis.

- Oxidation to aromatize the chromene ring.

Optimized conditions :

- Molar ratio : 1:1:1 (aldehyde:isocyanide:thiourea).

- Temperature : 80°C for 8 hours.

- Yield : 65–70% after recrystallization from ethanol.

Mass spectrometry of the product displays a molecular ion peak at m/z 323 (C₁₇H₁₃N₂OS⁺), consistent with the molecular formula.

Solid-State Mechanochemical Synthesis

Emerging mechanochemical methods reduce reliance on volatile solvents. Ball-milling salicylaldehyde, phenylthiourea, and malononitrile with K₂CO₃ as a base for 60 minutes at 30 Hz yields the target compound in 75% yield. Advantages include:

- Reduced reaction time : 1 hour vs. 8–12 hours for solution-phase synthesis.

- Enhanced atom economy : Minimal solvent waste.

X-ray diffraction analysis of analogous compounds confirms planar chromene rings and Z-configuration of the imino group.

Spectroscopic Characterization and Validation

1H NMR (400 MHz, DMSO-d6) :

- δ 10.12 (s, 1H, NH).

- δ 8.21 (d, J = 8.4 Hz, 1H, chromene H-4).

- δ 7.65–7.23 (m, 5H, phenyl-H).

- δ 6.89 (s, 1H, chromene H-5).

13C NMR (101 MHz, DMSO-d6) :

IR (KBr) : 1245 cm⁻¹ (C=S), 1620 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C aromatic).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Compound A undergoes nitrogen/nitrogen displacement at the C-2 imino group when treated with aromatic primary amines under acidic conditions. For example:

-

Reaction with aniline derivatives in glacial acetic acid yields 2-N-phenylimino-2H-chromene-3-carbothioamides (e.g., 5a-d ) with >80% efficiency .

-

Microwave-assisted solvent-free methods reduce reaction times to 15–60 minutes while maintaining yields above 75% .

Key Conditions :

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline derivatives | Glacial AcOH | RT | 80–90 | |

| Aliphatic amines | Solvent-free | 100°C | 70–85 |

Cyclocondensation and Heterocycle Formation

Compound A serves as a precursor for fused heterocycles:

-

With hydrazine : Forms pyrazoles (e.g., 4–9 , 12 ) via cyclization, confirmed by IR and NMR .

-

With anthranilates : Produces chromeno-pyridines (e.g., 7a , 32 ) in 80% acetic acid under reflux .

-

With benzohydrazide : Generates oxochromenes (e.g., 36a–b ) through hydrolysis and intramolecular cyclization .

Mechanistic Pathway :

-

Nucleophilic attack at the C-2 imino group.

-

Ring expansion via intramolecular cyclization.

Tautomerization and Rearrangements

Compound A exhibits tautomerism under basic or acidic conditions:

-

In ethanol with piperidine, it forms a tautomeric mixture of 3 and 3′ (ratio 1:3), confirmed by -NMR coupling constants () .

-

Retro-Michael reactions lead to intermediates that undergo cyclization, yielding chromeno-pyridine derivatives (e.g., 4a–b ) .

Structural Evidence :

Metal Coordination Complex Formation

The carbothioamide group enables chelation with transition metals:

-

With Cu(II) : Forms octahedral complexes via S and N donor atoms, enhancing cytotoxic activity against PC3 cancer cells (IC = 25 μM) .

-

With Fe(III) : Produces stable complexes used in catalytic applications.

Coordination Sites :

-

Thioamide sulfur ()

-

Imino nitrogen ()

Oxidation and Reduction Reactions

-

Oxidation : Treatment with HCl converts Compound A to 2-oxo-2H-chromene-3-carbothioamides (6 ) in >85% yield .

-

Reduction : Catalytic hydrogenation reduces the imino group to an amine, yielding 2-amino-4H-chromene-3-carbothioamides (6a–d ) with 70–80% efficiency .

Reaction Outcomes :

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | HCl (aqueous) | 2-Oxochromene derivatives | 85–90 | |

| Reduction | H/Pd-C, ethanol | 2-Amino-4H-chromene derivatives | 70–80 |

Biological Activity and Mechanistic Insights

Compound A and its derivatives exhibit:

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide typically involves the condensation reaction of 2H-chromene derivatives with phenyl isothiocyanate. The resulting compound features a chromene backbone with an imine and a carbothioamide functional group, which are crucial for its biological activity.

Anticancer Properties

Research indicates that derivatives of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide exhibit notable cytotoxic effects against various cancer cell lines. A study demonstrated that several synthesized compounds in this class showed equipotent activity against cancer cell lines compared to established chemotherapeutics such as 5-fluorouracil.

Case Study: Cytotoxicity Against Cancer Cell Lines

The following table summarizes the cytotoxic effects observed for (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide derivatives:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| VIa | MCF-7 | 8.5 |

| VIa | PC-3 | 35.0 |

| VIa | A549 | 0.9 |

| VIa | Caco-2 | 9.9 |

These results indicate that the compound exhibits potent cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide has shown promising antimicrobial activity. Studies have highlighted its potential against various pathogens through inhibition of critical enzymes involved in bacterial replication.

In Vitro Antimicrobial Evaluation

The following table summarizes the antimicrobial activity observed for derivatives related to this compound:

| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |

|---|---|---|---|

| 7b | E. coli | 0.22 | 31.64 |

| 7b | S. aureus | 0.35 | 28.50 |

These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction between (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide and target proteins involved in cancer progression and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute to its biological efficacy.

Key Interactions Identified

- Hydrogen Bonding : Critical interactions involving residues such as Val301 and Lue302 have been noted, enhancing the compound's binding affinity to target proteins.

Mechanism of Action

The mechanism by which (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The phenylimino group may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Chromene/Coumarin Derivatives

Coumarins (2H-chromen-2-ones) share the chromene backbone but replace the imino group with a ketone. Key differences include:

- Electronic Properties : The carbothioamide group in the target compound increases electron density compared to coumarins, altering redox behavior and interaction with biological targets.

- Biological Activity: Coumarins are known for anticoagulant and anticancer effects via inhibition of tyrosine kinases . The phenylimino and carbothioamide groups in the target compound may enhance selectivity for enzymes like carbonic anhydrase or proteases.

Table 1: Structural and Functional Comparison

Phenylimino-Containing Heterocycles

Compounds like (E)-1-phenyl-2-(phenylimino)ethan-1-one () and thiazolidinone sulfoxides () share the phenylimino motif but differ in core structures:

- Reactivity: The ethanone derivative acts as a reactive intermediate in MCRs, forming indole-containing products . In contrast, the target compound’s chromene backbone may confer greater stability.

- Synthesis: Thiazolidinone sulfoxides are synthesized enantioselectively via chiral catalysts , whereas the target compound’s synthesis likely follows MCR pathways (e.g., ).

Computational and Spectroscopic Insights

- DFT Analysis: Studies using hybrid functionals (e.g., B3LYP) validate the stability of Z-configurations in imino compounds, as seen in related systems .

- HRMS Validation: Similar phenylimino-ethanone derivatives show precise mass matches (e.g., m/z 437.0052 for C22H14BrClN2O ), underscoring the reliability of synthetic protocols.

Biological Activity

(2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound features a chromene core, which is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the phenylimino and carbothioamide groups further enhances its reactivity and interaction with biological targets.

Chemical Structure and Synthesis

The chemical structure of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide can be represented as follows:

Synthesis

The synthesis typically involves the condensation of 2-aminothiophenol with 2-hydroxybenzaldehyde under acidic or basic conditions, followed by reaction with phenyl isothiocyanate. The reaction conditions must be optimized for yield and purity, often requiring careful control of temperature and pH .

Biological Activity

The biological activity of (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide has been explored through various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study by Edraki et al., it was shown to induce cytotoxic effects in cancer cell lines, with molecular docking studies suggesting strong interactions with key enzymes involved in cancer progression . The mechanism of action is believed to involve modulation of specific signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its interaction with microbial enzymes may inhibit their function, thereby exerting bactericidal effects. Further studies are needed to elucidate the specific mechanisms involved .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide has shown promise as an anti-inflammatory agent. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

The precise mechanism by which (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide exerts its biological effects is not fully understood. However, it is hypothesized that the phenylimino group interacts with various enzymes or receptors, modulating their activity and leading to the observed biological effects .

Case Studies

-

Anticancer Study : In vitro assays demonstrated that (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide significantly reduced cell viability in breast cancer cell lines. The IC50 values were determined through MTT assays, showing effectiveness at micromolar concentrations.

These results suggest that this compound may serve as a lead candidate for further development as an anticancer agent.

Cell Line IC50 (µM) MCF-7 15 MDA-MB-231 10 HeLa 12 -

Antimicrobial Activity : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that support its potential as an antimicrobial agent.

Microorganism MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 30

Q & A

Q. What are the optimal synthetic routes for (2Z)-2-(phenylimino)-2H-chromene-3-carbothioamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer : A green synthesis approach involves using ethanol as a solvent under reflux conditions, with catalytic bases (e.g., piperidine) to facilitate cyclocondensation. Key parameters include:

- Temperature : Maintain reflux (~78°C) to ensure reaction completion.

- Solvent : Ethanol minimizes toxicity and simplifies purification.

- Catalyst : Piperidine enhances imine formation and thioamide stability.

Table 1 : Representative data from eco-friendly synthesis of analogous chromene derivatives (adapted from ):

| Compound | Solvent | Catalyst | Yield (%) | mp (°C) |

|---|---|---|---|---|

| Derivative A | Ethanol | Piperidine | 85 | 180–182 |

| Derivative B | Ethanol | Morpholine | 78 | 175–177 |

Elemental analysis (C, H, N) should align with theoretical values within ±0.3% to confirm purity .

Q. How can X-ray crystallography be employed to resolve the crystal structure of this compound?

Methodological Answer :

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : Apply direct methods via SHELXS for phase determination .

- Refinement : Iterative refinement using SHELXL with anisotropic displacement parameters for non-H atoms. Validate with R-factor convergence (<5%) .

- Validation : Use WinGX/ORTEP for graphical representation and geometry analysis (e.g., bond angles, torsion) .

Table 2 : Example crystallographic parameters (adapted from ):

| Parameter | Value |

|---|---|

| Space group | P 1 |

| Z | 2 |

| R-factor | 0.032 |

| CCDC Deposition No. | 1234567 |

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction pathways for this compound?

Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .

- Basis Set : Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.

- Applications :

Table 3 : Comparative accuracy of DFT functionals (adapted from ):

| Functional | Average Error (kcal/mol) | Application Scope |

|---|---|---|

| B3LYP | 2.4 | Thermochemistry, Geometry |

| M06-2X | 3.1 | Non-covalent Interactions |

Q. How can discrepancies between experimental and computational data (e.g., bond lengths, spectral peaks) be resolved?

Methodological Answer :

- Crystallographic Revisions : Re-examine thermal ellipsoid models in SHELXL to detect overfitting .

- DFT Adjustments : Test multiple functionals (e.g., B3LYP vs. ωB97XD) to address electron correlation errors .

- Spectroscopic Validation : Cross-reference computed IR/Raman spectra with experimental data, adjusting scaling factors (0.96–0.98) for harmonic approximations .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications?

Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to predict binding affinities. Validate with MD simulations (NAMD/GROMACS).

- In Silico ADMET : Apply QSAR models (e.g., SwissADME) to predict solubility, bioavailability, and toxicity .

- Experimental Validation : Synthesize analogs with modified substituents (e.g., electron-withdrawing groups on the phenyl ring) and test cytotoxicity (e.g., MTT assay) .

Q. How can solubility and stability challenges be addressed during formulation for biological assays?

Methodological Answer :

- Salt Formation : Convert to dihydrochloride salts (e.g., using HCl/ethanol) to enhance aqueous solubility .

- Co-solvents : Use DMSO/PEG mixtures (<5% v/v) to prevent precipitation in cell culture media.

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) with HPLC-UV to track decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.